H-Ser-Asn-Tyr-Ile-Ser-OH

Description

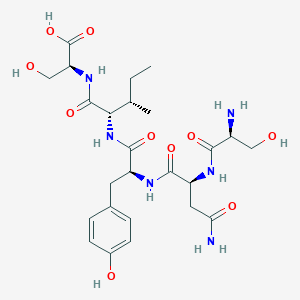

Structure

2D Structure

Properties

CAS No. |

251325-00-5 |

|---|---|

Molecular Formula |

C25H38N6O10 |

Molecular Weight |

582.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C25H38N6O10/c1-3-12(2)20(24(39)30-18(11-33)25(40)41)31-23(38)16(8-13-4-6-14(34)7-5-13)29-22(37)17(9-19(27)35)28-21(36)15(26)10-32/h4-7,12,15-18,20,32-34H,3,8-11,26H2,1-2H3,(H2,27,35)(H,28,36)(H,29,37)(H,30,39)(H,31,38)(H,40,41)/t12-,15-,16-,17-,18-,20-/m0/s1 |

InChI Key |

YMOFEEDVNACCBW-XZLUIIIWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |

Origin of Product |

United States |

Synthetic Strategies for H Ser Asn Tyr Ile Ser Oh and Analogues

Solid-Phase Peptide Synthesis (SPPS) Methodologies for H-Ser-Asn-Tyr-Ile-Ser-OH

Solid-phase peptide synthesis (SPPS) stands as a cornerstone in the creation of peptides like this compound. neulandlabs.com In this method, the peptide chain is incrementally built upon an insoluble polymer support, or resin. neulandlabs.com This approach simplifies the purification process as excess reagents and by-products can be washed away after each coupling step. neulandlabs.com

Fmoc/tBu Strategy and Orthogonal Protecting Group Chemistry for Serine, Asparagine, and Tyrosine Residues

The most prevalent SPPS methodology utilizes the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protecting group strategy. iris-biotech.de This approach is favored due to its use of a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups, offering an orthogonal protection scheme. iris-biotech.denih.gov Orthogonality ensures that the removal of one type of protecting group does not affect the others, allowing for selective deprotection steps. researchgate.net

For the synthesis of this compound, specific protected amino acid derivatives are required:

Serine (Ser): The hydroxyl group of serine is typically protected with a tert-butyl (tBu) group, yielding Fmoc-Ser(tBu)-OH. peptide.comcem.comanaspec.com This protecting group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. iris-biotech.depeptide.com

Asparagine (Asn): The side-chain amide of asparagine can be prone to dehydration and other side reactions during activation. To prevent this, the trityl (Trt) protecting group is commonly employed, giving Fmoc-Asn(Trt)-OH. peptide.commedchemexpress.comcem.com The Trt group enhances the solubility of the amino acid derivative and is removed with TFA. peptide.compeptide.com

Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is protected with a tert-butyl (tBu) group to prevent side-chain acylation, utilizing Fmoc-Tyr(tBu)-OH. peptide.comcaymanchem.comsigmaaldrich.comcem.com The tBu group is cleaved simultaneously with other side-chain protecting groups and the peptide from the resin using TFA. peptide.compeptide.com

The synthesis proceeds by first attaching the C-terminal amino acid, Fmoc-Ser(tBu)-OH, to a suitable resin. The Fmoc group is then removed with a base, typically piperidine, to expose the free amine. The next amino acid in the sequence, Fmoc-Ile-OH, is then activated and coupled to the resin-bound serine. This cycle of deprotection and coupling is repeated for each subsequent amino acid until the full peptide sequence is assembled.

Table 1: Commonly Used Protected Amino Acids in Fmoc/tBu SPPS of this compound

| Amino Acid | Protected Derivative | Purpose of Side-Chain Protection |

| Serine (Ser) | Fmoc-Ser(tBu)-OH | Prevents O-acylation of the hydroxyl group. peptide.com |

| Asparagine (Asn) | Fmoc-Asn(Trt)-OH | Prevents dehydration of the amide side chain and improves solubility. peptide.compeptide.com |

| Tyrosine (Tyr) | Fmoc-Tyr(tBu)-OH | Prevents O-acylation of the phenolic hydroxyl group. peptide.comcaymanchem.com |

| Isoleucine (Ile) | Fmoc-Ile-OH | Side chain does not typically require protection. |

Boc/Bzl Strategy and Protecting Group Considerations for this compound

An alternative to the Fmoc/tBu strategy is the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach. iris-biotech.de This method employs an acid-labile Boc group for Nα-protection and typically uses benzyl-based (Bzl) protecting groups for the side chains, which are removed by strong acids like hydrogen fluoride (B91410) (HF). peptide.compeptide.com

For the synthesis of this compound using the Boc/Bzl strategy, the following protected amino acids would be utilized:

Serine (Ser): The hydroxyl group is protected with a benzyl (B1604629) (Bzl) group, resulting in Boc-Ser(Bzl)-OH. peptide.combiosynth.comsigmaaldrich.comalfa-chemistry.com

Asparagine (Asn): Often used without side-chain protection in Boc chemistry, though the xanthyl (Xan) group can be employed to prevent side reactions. peptide.com

Tyrosine (Tyr): The phenolic hydroxyl group is protected with a benzyl (Bzl) group, yielding Boc-Tyr(Bzl)-OH. peptide.commedchemexpress.comsigmaaldrich.compeptide.com However, migration of the benzyl group can be a concern. peptide.com

While historically significant, the Boc/Bzl strategy is less common now due to the harsh acidic conditions required for final cleavage, which can be detrimental to sensitive peptides.

Table 2: Comparison of Fmoc/tBu and Boc/Bzl SPPS Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protection | Fmoc (Base-labile) iris-biotech.de | Boc (Acid-labile) iris-biotech.de |

| Side-Chain Protection | tBu, Trt (Acid-labile) iris-biotech.de | Bzl (HF-labile) peptide.compeptide.com |

| Cleavage Conditions | Mild (e.g., TFA) peptide.com | Harsh (e.g., HF) peptide.com |

| Orthogonality | High iris-biotech.de | Lower iris-biotech.de |

Solution-Phase Peptide Synthesis and Hybrid Approaches for this compound

Solution-phase peptide synthesis, the traditional method, involves carrying out all reactions in a homogenous solution. While it can be more labor-intensive due to the need for purification after each step, it is highly scalable and can be cost-effective for large-quantity production. neulandlabs.com For a relatively short peptide like this compound, a full solution-phase synthesis is feasible.

Hybrid approaches combine the advantages of both solid-phase and solution-phase synthesis. neulandlabs.comscilit.com As mentioned in the segment condensation section, protected peptide fragments can be synthesized on a solid support, cleaved from the resin while keeping the side-chain protecting groups intact, and then coupled together in solution. cblpatras.grgoogle.com This strategy is particularly useful for producing large quantities of peptides. neulandlabs.com

Advances in Peptide Coupling Reagents and Their Application to this compound Synthesis

The formation of the amide bond between amino acids is a critical step in peptide synthesis and is facilitated by coupling reagents. Over the years, a variety of these reagents have been developed to improve coupling efficiency and minimize side reactions like racemization. uni-kiel.de

Common classes of coupling reagents include carbodiimides (like DCC), phosphonium (B103445) salts (like BOP and PyBOP), and aminium/uronium salts (like HBTU and HATU). rsc.org For the synthesis of this compound, modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred. rsc.orgresearchgate.net HATU, especially in combination with a base like DIEA (N,N-Diisopropylethylamine), is known for its high reactivity and ability to suppress racemization, making it effective for difficult couplings. acs.orgcreative-peptides.com The choice of coupling reagent can be crucial, especially when dealing with sterically hindered amino acids or sequences prone to aggregation.

Purification and Isolation Techniques for Synthetic this compound

Following synthesis and cleavage from the resin, the crude peptide must be purified to remove impurities such as truncated sequences, deletion sequences, and residual protecting groups. The primary method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . harvardapparatus.comspringernature.comamericanpeptidesociety.org

In RP-HPLC, the crude peptide mixture is passed through a column containing a non-polar stationary phase (often C18 silica). americanpeptidesociety.org A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the peptides based on their hydrophobicity. hplc.eu More hydrophobic peptides interact more strongly with the stationary phase and thus elute later. harvardapparatus.com This technique offers high resolution and is capable of separating peptides with very similar sequences. hplc.eunih.gov

After the desired fractions are collected from the HPLC, the solvent is removed, typically through lyophilization (freeze-drying). uk-peptides.comomizzur.com Lyophilization involves freezing the peptide solution and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid to the gas phase. uk-peptides.comformulationbio.com This process yields a stable, dry powder of the purified peptide, this compound, which is suitable for long-term storage and subsequent use in research applications. polarispeptides.compepdd.com

Advanced Structural and Conformational Analysis of H Ser Asn Tyr Ile Ser Oh

Primary Structure Verification of H-Ser-Asn-Tyr-Ile-Ser-OH

Tandem mass spectrometry (MS/MS) is a powerful and indispensable tool for the de novo sequencing of peptides and the identification of any post-translational modifications. nih.gov In a typical MS/MS experiment, the parent peptide ion is isolated and subjected to fragmentation, yielding a series of daughter ions. The mass differences between these fragment ions correspond to the masses of the individual amino acid residues, allowing for the reconstruction of the peptide sequence.

For this compound, the expected monoisotopic mass is approximately 583.26 Da. Upon fragmentation, a series of b- and y-ions would be generated, confirming the sequence Ser-Asn-Tyr-Ile-Ser. For instance, the y-series of ions would result from the cleavage of the peptide bonds starting from the C-terminus, while the b-series would arise from cleavage starting from the N-terminus. The detection of these specific fragment ions provides unambiguous confirmation of the amino acid sequence. nih.govresearchgate.net Furthermore, MS/MS can detect any unexpected mass shifts that might indicate modifications such as phosphorylation or glycosylation, which could significantly impact the peptide's biological activity. nih.gov

| b-ion | m/z | y-ion | m/z |

|---|---|---|---|

| b1 (Ser) | 88.04 | y1 (Ser) | 106.05 |

| b2 (Ser-Asn) | 202.08 | y2 (Ile-Ser) | 219.13 |

| b3 (Ser-Asn-Tyr) | 365.14 | y3 (Tyr-Ile-Ser) | 382.19 |

| b4 (Ser-Asn-Tyr-Ile) | 478.23 | y4 (Asn-Tyr-Ile-Ser) | 496.24 |

Quantitative Amino Acid Analysis (AAA) is a complementary technique used to verify the amino acid composition of a peptide. usp.org This method involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification, typically using chromatography. nih.govnih.govresearchgate.net

For this compound, AAA would be expected to yield a molar ratio of 2:1:1:1 for Serine, Asparagine, Tyrosine, and Isoleucine, respectively. Asparagine is converted to Aspartic acid during acid hydrolysis and would be detected as such. This analysis provides an independent confirmation of the peptide's composition and can help to identify any gross errors in synthesis or purification. youtube.com

| Amino Acid | Expected Mole % | Experimental Mole % (Typical) |

|---|---|---|

| Serine (Ser) | 40% | ~40% |

| Aspartic Acid (Asx)* | 20% | ~20% |

| Tyrosine (Tyr) | 20% | ~20% |

| Isoleucine (Ile) | 20% | ~20% |

*Asparagine (Asn) is converted to Aspartic Acid (Asp) during acid hydrolysis.

Mass Spectrometry (MS/MS) for Amino Acid Sequencing and Modification Detection

Elucidation of Secondary Structure Elements in this compound

While the primary structure defines the sequence of amino acids, the secondary structure describes the local, repetitive spatial arrangement of the polypeptide backbone. Common secondary structural elements include α-helices and β-sheets, which are stabilized by hydrogen bonds.

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides in solution. libretexts.orgnih.gov This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum is highly sensitive to the peptide's conformation.

For a short peptide like this compound, it is likely to exist in a predominantly random coil conformation in aqueous solution. pnas.org However, under certain conditions, such as in the presence of membrane-mimicking solvents or upon binding to a biological target, it may adopt a more ordered structure. nih.gov An α-helical conformation would be characterized by negative bands around 222 nm and 208 nm and a positive band around 190 nm. A β-sheet structure would exhibit a negative band around 218 nm and a positive band around 195 nm. A random coil typically shows a strong negative band below 200 nm. subr.edu

| Secondary Structure | Characteristic Wavelengths (nm) |

|---|---|

| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~190 nm |

| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm |

| Random Coil | Strong negative band below 200 nm |

Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopic techniques that provide detailed information about the secondary structure of peptides by analyzing the characteristic vibrations of the peptide backbone, particularly the amide I and amide II bands. mdpi.com

The amide I band (1600-1700 cm⁻¹) arises primarily from the C=O stretching vibration of the peptide bond and is highly sensitive to the hydrogen-bonding pattern, and thus to the secondary structure. The amide II band (1510-1580 cm⁻¹) is a combination of N-H bending and C-N stretching vibrations. mdpi.com Different secondary structures give rise to distinct frequencies for these bands. For example, α-helices typically show an amide I band around 1650-1658 cm⁻¹, while β-sheets exhibit a major component around 1620-1640 cm⁻¹. spectroscopyonline.comuoa.gr Raman spectroscopy provides complementary information and can be particularly useful for studying peptides in aqueous solutions. nih.govnih.gov

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

|---|---|

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 (major), ~1685 (minor) |

| β-Turn | 1660 - 1685 |

| Random Coil | ~1645 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides in solution at atomic resolution. nih.govacs.orguq.edu.au A variety of NMR experiments, including 1D ¹H and 2D correlation spectroscopy (COSY), total correlation spectroscopy (TOCSY), and Nuclear Overhauser effect spectroscopy (NOESY), are employed to obtain detailed conformational information. acs.orgnih.gov

For this compound, NMR studies would involve the assignment of all proton resonances. Analysis of the chemical shifts, particularly of the α-protons, can provide initial indications of secondary structure. The Nuclear Overhauser Effect (NOE), which arises from the through-space interaction of protons that are close in proximity, is crucial for determining the peptide's three-dimensional fold. The presence of specific NOE patterns can identify turns, helices, or extended conformations. For a short, flexible peptide, NMR may reveal an ensemble of conformations rather than a single, rigid structure. acs.org

| NMR Parameter | Information Gained |

|---|---|

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Local electronic environment, secondary structure propensity |

| J-Couplings (e.g., ³J(HN,Hα)) | Dihedral angle constraints (φ) |

| Nuclear Overhauser Effects (NOEs) | Inter-proton distances, 3D structure |

| Temperature Coefficients of Amide Protons | Identification of intramolecular hydrogen bonds |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Amide I/II Bands

Investigations into Higher-Order Structures and Dynamics of this compound

The linear sequence of amino acids, or primary structure, of the pentapeptide this compound dictates its potential to form more complex three-dimensional conformations. These higher-order structures are not static but exist in a dynamic equilibrium, influenced by the intrinsic properties of the constituent amino acid residues and their interactions with the surrounding solvent. Understanding the conformational landscape, propensity for defined structural motifs, and aggregation behavior in solution is critical for elucidating its structure-function relationship. This requires the application of advanced biophysical techniques capable of probing molecular structure and dynamics.

Conformational Preferences of Serine, Asparagine, Tyrosine, and Isoleucine Residues within Pentapeptides

The conformational freedom of a peptide backbone is largely defined by the rotational angles of the main chain, specifically the phi (Φ) and psi (Ψ) dihedral angles of each residue. While the peptide bond itself is rigid, the combination of these angles determines the local and global structure. Each amino acid possesses intrinsic conformational preferences, which are its tendencies to adopt certain Φ/Ψ angles, influenced by the size, shape, and chemistry of its side chain. pnas.org

These intrinsic propensities can be studied in model systems, such as Gly-Gly-X-Gly-Gly pentapeptides, where the central "guest" residue (X) is flanked by flexible glycine (B1666218) residues, minimizing contextual effects from neighboring side chains. pnas.orgnih.gov In such an environment, individual amino acids exhibit clear preferences for particular regions of the Ramachandran plot, though they remain dynamic and can interconvert between conformations. pnas.orgnih.gov However, in a structured protein or peptide, these intrinsic tendencies can be modulated by factors like hydrogen bonding, packing constraints, and solvation. scispace.com

For the residues in this compound:

Serine (Ser): As a polar amino acid, serine's conformational preferences are influenced by the potential for its hydroxyl side chain to form hydrogen bonds with the peptide backbone.

Asparagine (Asn): Studies show asparagine favors conformations consistent with α-helical structures and can also adopt β-sheet conformations, sometimes with deviated Φ values. scispace.com Its side chain also has defined preferences, with the χ1 angle most abundant in the -90° to -60° range. scispace.com

Tyrosine (Tyr): The bulky aromatic side chain of tyrosine restricts its available conformational space. Quantum mechanical energy surfaces indicate that its side chain energetics may play a significant role in protein folding and stability. nih.gov

Isoleucine (Ile): Isoleucine's side chain is chiral at the Cβ position, which imposes significant steric constraints on the backbone, favoring more extended, β-sheet-like conformations. oup.com

| Amino Acid Residue | Commonly Populated Conformational Regions (Φ, Ψ Angles) | Key Characteristics |

|---|---|---|

| Serine (Ser) | α-helix, β-sheet, turns | Polar side chain can form H-bonds with the backbone. |

| Asparagine (Asn) | α-helix (-65°, -40°), β-sheet (-120°, +120°) | Side chain amide can act as H-bond donor or acceptor; high turn propensity. scispace.comresearchgate.net |

| Tyrosine (Tyr) | α-helix, β-sheet | Bulky aromatic side chain restricts Φ/Ψ space; favored in i+1 position of turns. researchgate.net |

| Isoleucine (Ile) | β-sheet (-139°, +135°) | Steric hindrance from Cβ branching favors extended conformations. oup.com |

Characterization of Beta-Turn and Reverse-Turn Formation in this compound

Reverse turns, most commonly beta-turns (β-turns), are crucial secondary structural motifs where the polypeptide chain reverses its direction. nih.govwikipedia.org They are essential for creating the compact, globular character of many peptides and proteins and are often found connecting strands of antiparallel β-sheets. nih.govlibretexts.org A β-turn is composed of four consecutive amino acid residues (denoted i, i+1, i+2, and i+3) and is often stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. wikipedia.org

The propensity to form a β-turn is highly dependent on the amino acid sequence within the four-residue segment. Statistical analyses of protein structures and studies on model peptides have shown that certain amino acids have a high preference for specific positions within a turn. researchgate.net Notably, asparagine (Asn) is recognized for its high propensity to be part of β-turns. researchgate.net Furthermore, tyrosine (Tyr) is frequently found at the i+1 position. researchgate.net

Given the sequence of this compound, the segment -Asn-Tyr- is a strong candidate for occupying the central i+1 and i+2 positions of a β-turn. The specific type of β-turn is defined by the Φ and Ψ dihedral angles of these two central residues. The most common forms are types I and II, along with their inverse counterparts, I' and II'. wikipedia.orgwikipedia.org

| Turn Type | Φi+1 | Ψi+1 | Φi+2 | Ψi+2 |

|---|---|---|---|---|

| I | -60° | -30° | -90° | 0° |

| II | -60° | 120° | 80° | 0° |

| I' | 60° | 30° | 90° | 0° |

| II' | 60° | -120° | -80° | 0° |

The formation of such a turn would impose a specific, folded conformation on the peptide, which could be experimentally verified using spectroscopic techniques like NMR or FTIR. nih.govnih.gov

Dynamic Light Scattering (DLS) and Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Aggregation State

While individual peptide molecules may adopt specific conformations, they can also self-associate in solution to form higher-order oligomers or aggregates. Understanding the aggregation state of this compound is crucial, as oligomerization can dramatically alter its biological activity and physical properties. Dynamic Light Scattering (DLS) and Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) are powerful, complementary techniques for characterizing this behavior. enovatia.com

Dynamic Light Scattering (DLS) is a non-invasive technique that measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. unchainedlabs.comnih.gov Analysis of these fluctuations yields the translational diffusion coefficient, which can be converted into the hydrodynamic radius (Rₕ) of the particles. unchainedlabs.com DLS is exceptionally sensitive to the presence of large species, making it an excellent screening method for detecting even trace amounts of aggregates. zentriforce.com A DLS experiment on this compound would reveal the average size of the peptide in solution and the polydispersity of the sample, indicating whether it is a uniform monomer or a mixture of different oligomeric states. enovatia.com

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) provides more definitive information on the oligomeric state. news-medical.net The process begins with SEC, which separates molecules based on their hydrodynamic size. nih.gov The sample then flows through a MALS detector and a concentration detector (like a differential refractive index detector). news-medical.net The MALS detector measures the intensity of light scattered by the sample at multiple angles, which allows for the direct and absolute calculation of the molar mass (Mw) of the species eluting from the column, independent of its shape or elution time. nih.govhuji.ac.il This allows for the unambiguous determination of whether the peptide exists as a monomer, dimer, or larger aggregate. researchgate.net

| Parameter | Description | Hypothetical Value (Monomer) | Hypothetical Value (Aggregate) |

|---|---|---|---|

| Molar Mass (Mw) by MALS | Absolute molecular weight of the species. | ~650 Da | >1300 Da |

| Hydrodynamic Radius (Rₕ) by DLS | The effective radius of the molecule as it moves in solution. | ~0.5 - 1.0 nm | >1.5 nm |

| Polydispersity (%Pd) by DLS | A measure of the width of the size distribution. | <20% (monodisperse) | >20% (polydisperse) |

Small Angle X-ray Scattering (SAXS) for Solution Structure and Overall Shape

Further analysis involves calculating the pair-distance distribution function, P(r) , which is a histogram of all interatomic distances within the peptide. nih.govresearchgate.net The shape of the P(r) function is highly informative: a symmetric, bell-shaped curve is characteristic of a spherical, globular particle, whereas a curve with a tail extending to larger distances indicates an elongated or flexible shape. The point where the P(r) function returns to zero gives the maximum dimension (Dₘₐₓ) of the particle. nih.gov SAXS is particularly powerful for studying flexible and intrinsically disordered peptides, as it provides quantitative information about the ensemble of conformations present in solution.

| SAXS Parameter | Description | Interpretation for a Compact/Folded State | Interpretation for an Extended/Unfolded State |

|---|---|---|---|

| Radius of Gyration (R₉) | A measure of the overall size and compactness. | Relatively small value. | Relatively large value. |

| Maximum Dimension (Dₘₐₓ) | The largest distance between any two atoms in the peptide. nih.gov | Consistent with a folded, globular shape. | Significantly larger, indicating an extended chain. |

| Pair-Distance Distribution P(r) | A histogram of all distances within the molecule. nih.gov | Symmetric, bell-shaped profile. | Asymmetric profile with a tail at large distances. |

Molecular Interaction Mechanisms and Biophysical Characterization of H Ser Asn Tyr Ile Ser Oh

Principles of Molecular Recognition by H-Ser-Asn-Tyr-Ile-Ser-OH

Molecular recognition is a specific interaction between two or more molecules through noncovalent bonds. For the peptide this compound, the nature and arrangement of its amino acid side chains are the primary determinants of its binding behavior.

The polar amino acids—Serine (Ser), Asparagine (Asn), and Tyrosine (Tyr)—play a crucial role in the molecular interactions of this peptide. Their side chains contain electronegative atoms like oxygen and nitrogen, which allow them to form hydrogen bonds. creative-peptides.comjpt.com These interactions are vital for the structure and function of proteins and peptides. jpt.com

Serine (Ser): With its hydroxyl (-OH) group, serine is highly reactive and can participate in hydrogen bonding. jpt.comuomustansiriyah.edu.iq This is a common feature in the active sites of enzymes. jpt.com

Asparagine (Asn): The amide group (-CONH2) in asparagine's side chain can also engage in hydrogen bonding, which helps to stabilize protein structures. creative-peptides.comjpt.com

Tyrosine (Tyr): Tyrosine possesses a phenolic hydroxyl group on an aromatic ring, enabling it to form hydrogen bonds. creative-peptides.comresearchgate.net This amino acid is frequently involved in protein-protein interactions. mdpi.com

These polar residues are often found on the surface of proteins, where they can interact with the surrounding aqueous environment. creative-peptides.comwisc.edu The hydrogen bonds they form are critical for the specific recognition of binding partners. nih.gov

In addition to polar interactions, hydrophobic forces play a significant role in the association of this compound with other molecules. The nonpolar side chains of certain amino acids tend to be repelled by water and cluster together, which is a key factor in protein folding and stability. wisc.eduwikipedia.org

Isoleucine (Ile): As an aliphatic amino acid, isoleucine has a hydrophobic side chain composed of carbon and hydrogen. nih.gov These nonpolar side chains are a driving force in the folding of proteins into their three-dimensional structures. wikipedia.org

Tyrosine (Tyr): While tyrosine has a polar hydroxyl group, its large aromatic ring also gives it a significant hydrophobic character. researchgate.netwikipedia.org This dual nature allows tyrosine to participate in both hydrogen bonding and hydrophobic interactions, often contributing to the stability of protein-ligand complexes. researchgate.net

The interplay between the hydrophobic core and the polar surface of a peptide or protein is essential for its specific function. researchgate.net

The ability of this compound to bind to a specific ligand is determined by both its affinity and specificity. Affinity refers to the strength of the binding, while specificity relates to the ability to distinguish between different potential binding partners. oup.com

Short linear peptide motifs, like the one , often exhibit modest affinity but high specificity in their interactions. nih.govpnas.org This is a common feature in cellular signaling pathways. nih.govpnas.org The unique sequence of polar and hydrophobic residues in this compound allows for a combination of hydrogen bonds and hydrophobic interactions that can lead to highly specific recognition of a target molecule. pnas.org

Studies on similar peptides have shown that even small changes in the amino acid sequence can significantly alter binding affinity and specificity, highlighting the importance of each residue in the interaction. pnas.org

Contribution of Hydrophobic Residues (Isoleucine, Tyrosine) to Intermolecular Association

Biophysical Techniques for Probing this compound Interactions

To experimentally investigate the binding characteristics of peptides like this compound, researchers employ various biophysical techniques. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur during a binding event. researchgate.netspringernature.com It is considered a gold standard for characterizing biomolecular interactions because it directly measures the heat released or absorbed, providing a complete thermodynamic profile of the interaction in a single experiment. d-nb.infosonar.ch

During an ITC experiment, a solution of the ligand is titrated into a solution containing the peptide. The resulting heat change is measured, which can be used to determine:

Binding Affinity (Ka): A measure of the strength of the interaction.

Enthalpy Change (ΔH): The heat released or absorbed during binding.

Entropy Change (ΔS): A measure of the change in disorder of the system upon binding.

Stoichiometry (n): The ratio of ligand to peptide in the complex.

These parameters provide deep insights into the forces driving the binding process. nih.govacs.org

Table 1: Hypothetical Thermodynamic Binding Parameters for this compound with a Model Ligand Determined by ITC

| Parameter | Value | Unit |

| Binding Affinity (Ka) | 1.5 x 105 | M-1 |

| Dissociation Constant (KD) | 6.7 | µM |

| Enthalpy Change (ΔH) | -12.5 | kcal/mol |

| Entropy Change (ΔS) | -15.8 | cal/mol·K |

| Stoichiometry (n) | 1.1 |

This table presents hypothetical data for illustrative purposes.

Surface Plasmon Resonance (SPR) is another widely used label-free technique for studying molecular interactions in real-time. nih.govnih.gov SPR measures changes in the refractive index at the surface of a sensor chip where one of the binding partners is immobilized. acs.org This allows for the determination of both the kinetics and the affinity of the interaction. acs.orgsnmjournals.org

An SPR experiment can provide the following kinetic parameters:

Association Rate Constant (kon): The rate at which the complex is formed.

Dissociation Rate Constant (koff): The rate at which the complex breaks apart.

Equilibrium Dissociation Constant (KD): The ratio of koff to kon, which is an inverse measure of binding affinity.

SPR is particularly useful for screening a large number of interactions and for obtaining detailed kinetic information that is not accessible through ITC. core.ac.uk

Table 2: Hypothetical Kinetic and Affinity Data for this compound with a Model Ligand Determined by SPR

| Parameter | Value | Unit |

| Association Rate (kon) | 2.3 x 104 | M-1s-1 |

| Dissociation Rate (koff) | 1.8 x 10-2 | s-1 |

| Equilibrium Dissociation Constant (KD) | 7.8 | µM |

This table presents hypothetical data for illustrative purposes.

Fluorescence Spectroscopy for Proximity and Conformational Changes upon Binding (Tyrosine Fluorescence)

Fluorescence spectroscopy is a highly sensitive technique for investigating the binding of peptides to their targets and the associated conformational changes. The intrinsic fluorescence of the tyrosine residue within the this compound sequence serves as a natural probe for these studies. The phenolic ring of tyrosine is fluorescent, and its emission properties are highly sensitive to the local environment. escholarship.org

When this compound binds to a larger molecule, such as a protein or a nucleic acid, the environment around the tyrosine residue is likely to change. This change can manifest as a shift in the emission maximum, an increase or decrease in fluorescence intensity (quantum yield), or a change in the fluorescence lifetime. nih.gov For instance, if the binding event moves the tyrosine residue into a more hydrophobic pocket on the target molecule, a blue shift (a shift to a shorter wavelength) in the emission spectrum and an increase in fluorescence intensity are often observed. umh.es Conversely, if the tyrosine becomes more exposed to the aqueous solvent or interacts with quenching groups on the binding partner, a decrease in fluorescence intensity may occur. escholarship.org

Furthermore, time-resolved fluorescence measurements can provide insights into the dynamics of the peptide-target complex. The rotational correlation time, determined from fluorescence anisotropy decay, can reveal whether the peptide is tumbling freely in solution or is part of a larger, more slowly rotating complex. umh.es

A hypothetical experiment to study the binding of this compound to a target protein could involve titrating the peptide with increasing concentrations of the protein and monitoring the changes in tyrosine fluorescence. The data from such an experiment can be used to determine the binding affinity (dissociation constant, Kd).

Table 1: Illustrative Fluorescence Data for Peptide-Protein Interaction

| Property | Free Peptide | Peptide-Protein Complex | Interpretation |

| Emission Maximum (nm) | 303 | 308 | Red shift, indicating a change in the polarity of the tyrosine environment upon binding. |

| Quantum Yield | 0.05 | 0.03 | Quenching of fluorescence, possibly due to interaction with specific residues on the protein. |

| Fluorescence Lifetime (ns) | 1.2 | 1.8 | Increase in lifetime, suggesting a more rigid environment for the tyrosine residue in the bound state. |

| Anisotropy | 0.1 | 0.25 | Increased anisotropy, indicating the peptide is part of a larger, slower-tumbling complex. |

This table presents hypothetical data to illustrate the principles of using tyrosine fluorescence to study peptide-protein interactions. Actual values would be determined experimentally.

Analytical Ultracentrifugation (AUC) for Interaction Stoichiometry

Analytical ultracentrifugation (AUC) is a powerful, first-principles-based method for characterizing macromolecules and their interactions in solution. beckman.com It is particularly valuable for determining the stoichiometry of binding, i.e., the ratio in which molecules associate. mtoz-biolabs.com For the this compound peptide, AUC can be used to investigate its self-association or its binding to a target molecule.

In a sedimentation velocity (SV-AUC) experiment, a solution containing the peptide and its binding partner is subjected to a strong centrifugal field. The rate at which the molecules sediment is monitored over time. The formation of a complex between this compound and its target will result in a species with a larger mass and a different shape, leading to a higher sedimentation coefficient compared to the individual components. By analyzing the distribution of sedimentation coefficients, the presence and relative amounts of the free components and the complex can be determined. zentriforce.com

For example, if this compound binds to a protein in a 1:1 ratio, the SV-AUC data would show the disappearance of the individual peptide and protein peaks and the appearance of a new peak corresponding to the 1:1 complex. By performing experiments at different molar ratios of the peptide and its target, the binding stoichiometry can be confirmed.

Sedimentation equilibrium (SE-AUC) experiments can also be used to determine stoichiometry and binding affinity. In this method, a lower centrifugal speed is used until the processes of sedimentation and diffusion reach equilibrium. The resulting concentration gradient is then analyzed to determine the molar mass of the species in solution.

Table 2: Hypothetical AUC Data for Determining Peptide-Protein Stoichiometry

| Experiment | Components | Molar Ratio (Peptide:Protein) | Observed Sedimentation Coefficient (S) | Interpretation |

| 1 | Peptide alone | - | 0.5 | Sedimentation of the free peptide. |

| 2 | Protein alone | - | 3.2 | Sedimentation of the free protein. |

| 3 | Peptide + Protein | 1:1 | 3.8 | Formation of a complex with a higher sedimentation coefficient. |

| 4 | Peptide + Protein | 2:1 | 0.5 and 3.8 | Presence of excess free peptide and the complex, confirming a 1:1 stoichiometry. |

This table presents hypothetical data to illustrate how AUC can be used to determine the stoichiometry of a peptide-protein interaction. The S values are for illustrative purposes.

Investigation of this compound in Membrane Mimetic Environments

The interaction of peptides with biological membranes is fundamental to many cellular processes. To study these interactions in a controlled laboratory setting, membrane mimetic environments such as lipid vesicles (liposomes), micelles, and nanodiscs are employed. uni-duesseldorf.deacs.org These systems provide a simplified model of the complex biological membrane.

Characterization of Peptide-Lipid Interactions

The interaction of this compound with lipid bilayers can be characterized by a variety of biophysical techniques. The initial binding of the peptide to the membrane surface is often driven by electrostatic interactions, particularly if the membrane contains charged lipids. nih.gov The presence of both polar (Ser, Asn, Tyr) and nonpolar (Ile) residues in this compound suggests it may have amphipathic properties, which could facilitate its interaction with the interfacial region of the lipid bilayer.

Techniques such as isothermal titration calorimetry (ITC) can be used to directly measure the thermodynamics of peptide-lipid binding, providing information on the binding affinity, enthalpy, and entropy of the interaction. Fluorescence spectroscopy, as discussed earlier, can also be employed. The binding of the peptide to lipid vesicles can lead to changes in the tyrosine fluorescence, indicating its partitioning into the membrane environment. umh.es

Furthermore, techniques like neutron membrane diffraction and small-angle X-ray scattering (SAXS) can provide detailed structural information about the effect of the peptide on the lipid bilayer, such as changes in membrane thickness or the induction of lipid ordering. nih.gov

Influence of Membrane Environment on this compound Conformation

The conformation of a peptide can change significantly upon interaction with a membrane. nih.gov In an aqueous solution, a short peptide like this compound is likely to exist as a flexible, random coil. However, the amphipathic environment of a lipid bilayer can induce the adoption of a more ordered secondary structure, such as an α-helix or a β-sheet. rice.edu

Circular dichroism (CD) spectroscopy is a primary tool for assessing the secondary structure of peptides in different environments. The CD spectrum of a peptide in a random coil conformation is distinct from that of an α-helix or a β-sheet. By comparing the CD spectrum of this compound in buffer to its spectrum in the presence of lipid vesicles, any conformational changes upon membrane binding can be identified and quantified. For instance, the transition from a random coil to an α-helical structure is characterized by the appearance of negative bands around 208 and 222 nm in the CD spectrum.

Solid-state NMR spectroscopy can provide even more detailed, residue-specific information about the peptide's conformation and orientation within the membrane. meihonglab.com

Table 3: Illustrative Circular Dichroism Data for Peptide Conformation in a Membrane Mimetic

| Environment | Dominant Secondary Structure | Characteristic CD Signal (nm) |

| Aqueous Buffer | Random Coil | Minimum around 198 |

| DPC Micelles | α-Helix | Minima around 208 and 222 |

| POPC/POPG Vesicles | β-Sheet | Minimum around 218 |

This table presents hypothetical data illustrating how the conformation of a peptide like this compound might change in different membrane mimetic environments, as detected by circular dichroism spectroscopy. DPC (dodecylphosphocholine), POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), and POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) are common components of membrane mimetics.

Computational Modeling and Simulation of H Ser Asn Tyr Ile Ser Oh

Force Field Development and Validation for H-Ser-Asn-Tyr-Ile-Ser-OH Simulations

The accuracy of molecular simulations heavily relies on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system of atoms. For peptides like this compound, force fields such as CHARMM and AMBER are commonly employed. mdpi.com The development and validation of these force fields are iterative processes involving the optimization of parameters against a wide range of experimental and quantum mechanical data. nih.govmpg.de

The process often begins with parameterizing small model compounds that represent the functional groups within the peptide, such as N-methylacetamide for the peptide backbone. nih.gov These initial parameters are then refined by fitting to high-level quantum mechanical calculations of conformational energies, interaction energies with water, and experimental data from condensed-phase studies of short polypeptides. nih.gov For instance, the CHARMM36m force field was refined to improve the accuracy of polypeptide backbone conformational ensembles, particularly for intrinsically disordered proteins, by validating against a comprehensive set of peptides and proteins. mpg.de

Validation is a critical step to ensure the force field can accurately reproduce experimental observations. This can involve comparing simulation results with data from NMR spectroscopy, X-ray crystallography, and small-angle X-ray scattering (SAXS). mpg.de For example, a comparison of rotamer distributions from molecular dynamics simulations of pentapeptides with those from a library of folded proteins showed qualitative similarities, with residues like Serine having similar distributions in both states. nih.gov However, discrepancies can arise, as was seen for Asparagine (Asn) and Isoleucine (Ile), suggesting areas for further force field refinement. nih.gov

Empirical modifications to existing force fields can also be made to suit specific environments, such as the gas phase for sensor development, by adjusting the weights of energy terms in the Gibbs free energy equation. scu.edu.au This highlights the adaptability and ongoing development of force fields to enhance predictive accuracy for specific applications.

Table 1: Key Considerations in Force Field Development for Peptides

| Parameter Type | Optimization Target | Validation Method |

| Electrostatics | Quantum mechanical interaction energies, molecular dipole moments | Comparison with experimental condensed-phase data |

| van der Waals | Liquid properties, crystal lattice parameters | Comparison with experimental densities and heats of vaporization |

| Torsional | Quantum mechanical dihedral energy scans | Comparison with NMR J-couplings and protein crystal survey data |

Molecular Dynamics (MD) Simulations for Exploring Conformational Landscape and Stability

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For the pentapeptide this compound, MD simulations can reveal its conformational landscape, stability, and the influence of its environment. mdpi.com These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

The stability of a peptide's conformation can be assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the atomic positions from a reference structure over the course of the simulation. nih.gov A stable simulation is indicated by a converged RMSD value. nih.gov For instance, simulations of a pentapeptide bound to a protein showed that it remained within the binding site with the cysteine thiolate chelated to a catalytic zinc ion. osti.gov

The flexibility of a peptide is determined by the rotational freedom around its covalent bonds, particularly the backbone dihedral angles (phi, ψ) and the side-chain dihedral angles (chi). The analysis of these angles throughout an MD simulation provides a detailed picture of the peptide's dynamics.

Ramachandran plots, which map the distribution of phi and ψ angles, are used to assess the conformational preferences of the peptide backbone. pnas.org Studies on pentapeptides like GGXGG have been used to investigate the intrinsic conformational propensities of each of the 20 naturally occurring amino acids. pnas.org These simulations reveal that even in a "random coil" state, amino acids exhibit preferences for particular conformations. pnas.org

The analysis of side-chain rotameric states involves monitoring the chi angles to understand how the side chains orient themselves. The rotamer distributions of amino acids can be influenced by their local environment. For example, simulations have shown that residues with short side chains, like Serine, tend to have similar rotamer distributions in both unfolded pentapeptides and folded proteins. nih.gov In contrast, bulkier or more complex residues like Asparagine and Isoleucine can show distinct distributions, highlighting the role of context in determining side-chain conformation. nih.govwenglab.org

The surrounding solvent, typically water in biological systems, plays a crucial role in determining the conformation and stability of peptides. Explicit solvent models, where individual water molecules are included in the simulation, are essential for accurately capturing these effects. nih.gov The interactions between the peptide and water molecules, such as hydrogen bonding, influence the peptide's conformational ensemble.

MD simulations can be used to study the hydration shell of the peptide and how water molecules mediate interactions between different parts of the peptide. The conformational preferences of amino acids are influenced by solvation; for example, simulations of pentapeptides in water provide a detailed view of the conformations that make up the "random coil" state, which is crucial for understanding protein folding and stability. pnas.org

Analysis of Side Chain Rotameric States and Backbone Dynamics

Molecular Docking and Binding Energy Calculations for this compound Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking could be used to predict its binding mode to a target protein. The process involves sampling a large number of possible conformations and orientations of the peptide within the binding site of the receptor and then scoring them based on their predicted binding affinity. nih.govnanobioletters.com

Software like AutoDock Vina is commonly used for these calculations. nih.govnanobioletters.com The scoring functions used in docking programs estimate the binding free energy of the complex. Lower binding energy values typically indicate a more stable complex and a higher binding affinity. nih.gov

Following docking, binding energy calculations can be refined using more computationally intensive methods like molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) or molecular mechanics/generalized Born surface area (MM/GBSA). These methods can provide a more accurate estimate of the binding free energy by considering solvent effects and entropic contributions.

Table 2: Example of Molecular Docking Results

| Ligand | Receptor | Binding Energy (kcal/mol) | Interacting Residues |

| Dihydroartemisinin (B1670584) | MMP9 | -7.2 | TYR:420, TYR:423, PRO:421 |

| Dihydroartemisinin | CCNA1 | -9.0 | HIS:296, LEU:297, HIS:71 |

| Dihydroartemisinin | CDK2 | -9.6 | GLN:131, ILE:10, LEU:134 |

| This table presents example data from a study on dihydroartemisinin to illustrate the type of information obtained from molecular docking studies. The binding energies and interacting residues would be specific to the this compound peptide and its target. nih.gov |

De Novo Peptide Design and Optimization Strategies based on this compound Motif

De novo peptide design aims to create new peptide sequences with desired structures and functions. The sequence motif of this compound could serve as a starting point for designing new peptides with enhanced properties. Computational methods play a central role in this process by allowing for the rapid screening of vast numbers of potential sequences. plos.orgscispace.com

One approach is to use computational modeling to design peptide libraries against a specific target. mdpi.com For example, a virtual library of amino acids can be used to build short peptides, and their binding to a target can be evaluated using docking and dynamic modeling software. mdpi.com The sequences are then ranked based on their calculated binding scores. mdpi.com

Optimization strategies can involve systematically varying the amino acids at different positions within the this compound sequence to improve properties like binding affinity, stability, or selectivity. plos.orgacs.org For instance, if the goal is to enhance binding to a specific receptor, mutations can be introduced to create more favorable interactions, such as additional hydrogen bonds or hydrophobic contacts. Molecular dynamics simulations can then be used to assess the stability and conformational properties of the newly designed peptides. plos.org

Chemical Derivatization and Labeling Strategies for H Ser Asn Tyr Ile Ser Oh Research

Site-Specific Modification of H-Ser-Asn-Tyr-Ile-Ser-OH for Functional Probes

Hydroxyl Group Derivatization of Serine and Tyrosine Residues

The hydroxyl groups of serine and tyrosine in this compound are primary targets for derivatization. thno.orgnih.gov

Serine: The primary hydroxyl group of serine can be selectively acylated. nih.gov Lipases can be used to catalyze O-acylation, and under controlled conditions, this modification can be achieved with high yield, even in the presence of other nucleophilic groups like the amine group of lysine. nih.gov The low nucleophilicity of the serine hydroxyl group compared to thiols and amines presents a challenge, but enzymatic and chemoselective methods have been developed to overcome this. nih.govnih.gov

Tyrosine: The phenolic hydroxyl group of tyrosine offers several avenues for modification. nih.govrsc.org Three-component Mannich-type reactions can be used for ortho-substitution on the tyrosine ring, directed by the hydroxyl group. nih.gov Metal-mediated couplings, such as those using palladium, can facilitate the addition of allylic substrates to the phenolic site. nih.gov Additionally, late-stage palladium-catalyzed ortho-olefination of O-silanol-protected tyrosine has been reported. rsc.org Tyrosine residues can also undergo post-translational modifications like phosphorylation and nitration. acs.org

| Modification Strategy | Target Residue(s) | Reagents/Conditions | Key Features |

| O-Acylation | Serine | Lipase from Pseudomonas sp. | Selective for hydroxyl group over amines. nih.gov |

| Mannich-type Reaction | Tyrosine | Aldehyde, electron-rich aniline, pH 6.5 | ortho-substitution on the aromatic ring. nih.gov |

| Palladium-Catalyzed Olefination | Tyrosine | Pd catalyst, PhI(OAc)2, benzoquinone | Requires protection of the hydroxyl group. rsc.org |

| Diazonium Coupling | Tyrosine | Diazonium salt, pH 9 | Targets the electron-rich aromatic ring. nih.gov |

Amide Group Derivatization of Asparagine Residue

The primary amide of the asparagine (Asn) side chain is generally less reactive and more challenging to modify selectively. nih.gov However, specific strategies have been developed:

Proximity-Driven Modification: Dirhodium metallopeptides can be used for targeted, proximity-driven modification of asparagine. nih.gov

Deamidation: Under physiological conditions, the asparagine side chain can undergo deamidation, converting it to aspartic acid or isoaspartic acid. wikipedia.org This reaction proceeds through a succinimide (B58015) intermediate. wikipedia.org The rate of deamidation is influenced by the following amino acid residue, pH, and temperature. wikipedia.org

Ligation: Asparaginyl endopeptidases (AEPs) can function as peptide asparaginyl ligases (PALs), recognizing the Asn residue and catalyzing the formation of a new peptide bond. nih.gov This allows for the site-specific ligation of other molecules to the asparagine residue. nih.gov

Isotopic Labeling (e.g., 13C, 15N) for Advanced NMR and MS Studies of this compound

Isotopic labeling involves the incorporation of heavy isotopes, such as ¹³C and ¹⁵N, into the peptide structure. nih.govsemanticscholar.org This technique is indispensable for advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) studies. nih.govresearchgate.net

NMR Spectroscopy: Uniform or selective labeling with ¹³C and ¹⁵N is a standard strategy for biomolecular NMR. nih.gov For larger peptides, uniform labeling can lead to signal overlap. nih.gov To address this, selective labeling of specific amino acid types is employed. nih.gov For instance, in the this compound sequence, one could selectively label the isoleucine and serine residues to simplify the spectra and aid in assignment. nih.gov The use of deuteration (²H) in conjunction with ¹³C and ¹⁵N labeling can further enhance spectral resolution and sensitivity by reducing relaxation rates. nih.gov

Mass Spectrometry: Isotopic labeling is also a powerful tool in MS-based proteomics. researchgate.netotsuka.co.jp It allows for the relative and absolute quantification of peptides. researchgate.net Derivatization of amino acids with reagents like 1-bromobutane, which reacts with amino, carboxyl, and phenolic hydroxyl groups, can improve hydrophobicity and ionization efficiency for LC-MS/MS analysis. researchgate.net

| Isotope | Application | Labeling Strategy | Benefit |

| ¹³C, ¹⁵N | NMR, MS | Uniform or selective incorporation | Provides detailed structural and quantitative information. nih.govresearchgate.net |

| ²H | NMR | Perdeuteration with ¹³C, ¹⁵N labeling | Increases resolution and sensitivity. nih.gov |

Fluorescence Tagging and Bioconjugation Techniques for this compound

Fluorescence tagging and bioconjugation are used to attach fluorescent probes or other molecules to the peptide, enabling its visualization and the study of its interactions. anu.edu.au

Advanced Analytical Techniques for Characterization and Quantification of H Ser Asn Tyr Ile Ser Oh

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the definitive identification and purity assessment of H-Ser-Asn-Tyr-Ile-Ser-OH. wikipedia.org This method synergistically combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org For a peptide like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly the method of choice for separation. rsc.org The peptide is introduced into the LC system, where it is separated from impurities based on its hydrophobicity. The eluent from the LC column is then introduced into the mass spectrometer.

Electrospray ionization (ESI) is a soft ionization technique typically used for peptides and proteins, which allows the intact molecule to be ionized with minimal fragmentation. covalx.com The high-resolution mass analyzer, such as an Orbitrap or time-of-flight (TOF) instrument, then measures the mass-to-charge (m/z) ratio of the ionized peptide with high accuracy and resolution. covalx.combu.edu This allows for the precise determination of the peptide's molecular weight, confirming its identity. The high sensitivity and specificity of LC-HRMS are also well-suited for the comprehensive characterization and quantification of peptides and their related impurities. rsc.org

Tandem mass spectrometry (MS/MS) can be employed for sequence verification. In this process, the parent ion corresponding to this compound is selected and subjected to fragmentation, and the resulting fragment ions are analyzed to confirm the amino acid sequence. wikipedia.org

Table 1: Representative LC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| LC System | UPLC/UHPLC |

| Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5-40% B over 20 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| MS System | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Mass Range | m/z 100-1500 |

| Data Acquisition | MS and MS/MS (Data-Dependent Acquisition) |

Capillary Electrophoresis (CE) for Charge Variant Analysis

Capillary Electrophoresis (CE) is a powerful analytical technique for the separation and analysis of charge variants of this compound. nih.gov Charge heterogeneity in peptides can arise from various modifications such as deamidation (e.g., of asparagine), which introduces an additional negative charge. sciex.com CE separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the molecule. sciex.com

Two common modes of CE for charge variant analysis are Capillary Zone Electrophoresis (CZE) and Capillary Isoelectric Focusing (cIEF). nih.govresearchgate.net In CZE, the separation is based on the differential migration of charged species in a buffer-filled capillary under the influence of an electric field. researchgate.net For cIEF, a pH gradient is established within the capillary, and the peptide migrates to the point where its net charge is zero, its isoelectric point (pI). lcms.cz This allows for the high-resolution separation of species with even minor differences in their pI. lcms.cz The coupling of CE with mass spectrometry (CE-MS) can provide direct identification of the separated charge variants. sciex.com

Table 2: Typical CE Parameters for Peptide Charge Variant Analysis

| Parameter | Capillary Zone Electrophoresis (CZE) | Capillary Isoelectric Focusing (cIEF) |

|---|---|---|

| Capillary | Fused silica, e.g., 50 µm i.d., 50 cm length | Fused silica, e.g., 50 µm i.d., 30 cm length |

| Background Electrolyte (BGE) | Phosphate (B84403) or borate (B1201080) buffer at a specific pH | Ampholytes creating a pH gradient (e.g., pH 3-10) |

| Applied Voltage | 15-30 kV | Focusing: 25-30 kV; Mobilization: 30 kV |

| Temperature | 20-25 °C | 20-25 °C |

| Detection | UV absorbance at 200 or 214 nm | UV absorbance at 280 nm |

| Sample Injection | Hydrodynamic or electrokinetic | Hydrodynamic |

Advanced NMR Spectroscopic Applications (e.g., 2D/3D NMR for complete assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound in solution. sdu.dk While one-dimensional (1D) ¹H NMR can provide initial information, advanced multidimensional NMR techniques, such as 2D and 3D NMR, are necessary for the complete assignment of all proton and carbon signals and for determining the three-dimensional structure of the peptide. sdu.dktdx.cat

Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify spin-coupled protons within each amino acid residue. tdx.cat NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is crucial for determining the peptide's conformation and folding. tdx.cat Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) correlate protons with their directly attached carbons or nitrogens, aiding in the assignment of the backbone and side-chain resonances. sdu.dk For more complex peptides, 3D NMR experiments can be employed to resolve signal overlap and facilitate unambiguous assignments. youtube.com

Table 3: Common 2D NMR Experiments for Peptide Structural Analysis

| Experiment | Information Obtained |

|---|---|

| ¹H-¹H COSY | Scalar coupling between protons separated by 2-3 bonds. |

| ¹H-¹H TOCSY | Correlation of all protons within a spin system (amino acid residue). |

| ¹H-¹H NOESY | Through-space correlations between protons (<5 Å), for 3D structure. |

| ¹H-¹³C HSQC | Correlation between protons and their directly attached carbon atoms. |

| ¹H-¹⁵N HSQC | Correlation between amide protons and their attached nitrogen atoms. |

| ¹H-¹³C HMBC | Correlation between protons and carbons separated by 2-3 bonds. |

Microfluidic Modulation Spectroscopy (MMS) for Secondary Structure Analysis

Microfluidic Modulation Spectroscopy (MMS) is a novel infrared spectroscopy technique that offers high sensitivity and reproducibility for the characterization of the secondary structure of peptides like this compound. redshiftbio.comredshiftbio.com MMS measures the absorption of infrared light in the amide I band (1600-1700 cm⁻¹), which is sensitive to the C=O stretching vibrations in the peptide backbone. redshiftbio.commdpi.com The frequency of these vibrations is dependent on the hydrogen bonding patterns, which in turn define the secondary structure elements such as α-helices, β-sheets, turns, and random coils. mdpi.com

The key advantage of MMS is its ability to perform real-time background subtraction by rapidly alternating between the sample and a reference buffer, leading to a significant improvement in signal-to-noise ratio and the ability to detect subtle structural changes. redshiftbio.comspectroscopyonline.com This technique can be used to assess the structural integrity of this compound, compare its conformation under different formulation conditions, and study its structural stability upon exposure to stress. spectroscopyonline.comnih.gov

Table 4: Typical Secondary Structure Content of a Short Peptide Determined by MMS

| Secondary Structure | Percentage (%) |

|---|---|

| α-Helix | 5 - 15 |

| β-Sheet | 20 - 40 |

| Turns | 15 - 25 |

| Unordered/Random Coil | 30 - 50 |

Note: The values in this table are representative for a short, flexible peptide and would need to be experimentally determined for this compound.

Differential Scanning Calorimetry (DSC) for Thermal Stability

Differential Scanning Calorimetry (DSC) is a primary technique for assessing the thermal stability of this compound. nih.govmalvernpanalytical.com DSC measures the heat capacity of a sample as a function of temperature. nih.gov When a peptide unfolds due to thermal stress, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. researchgate.net The midpoint of this transition is known as the melting temperature (Tm), which is a direct measure of the peptide's thermal stability. malvernpanalytical.com

A higher Tm indicates greater stability. malvernpanalytical.com In addition to the Tm, DSC also provides the calorimetric enthalpy (ΔH) of unfolding, which is the total heat absorbed during the unfolding process and is related to the amount of ordered structure in the peptide. researchgate.net DSC is a valuable tool in formulation development to screen for conditions that enhance the thermal stability of the peptide. nih.gov

Table 5: Thermodynamic Parameters from DSC Analysis of a Peptide

| Parameter | Description | Representative Value |

|---|---|---|

| Tₘ (Melting Temperature) | The temperature at which 50% of the peptide is unfolded. | 50 - 70 °C |

| ΔH (Enthalpy of Unfolding) | The heat absorbed during the unfolding transition. | 100 - 300 kJ/mol |

| ΔCₚ (Change in Heat Capacity) | The difference in heat capacity between the folded and unfolded states. | 2 - 10 kJ/(mol·K) |

| Tₒₙₛₑₜ (Onset Temperature) | The temperature at which unfolding begins to be detected. | 45 - 65 °C |

Note: The values in this table are representative and would need to be experimentally determined for this compound.

H Ser Asn Tyr Ile Ser Oh As a Model System for Fundamental Peptide Research

Studies on the Influence of Amino Acid Sequence on Peptide Foldability

The primary sequence of a peptide is the fundamental determinant of its three-dimensional structure, a principle that can be explored using H-Ser-Asn-Tyr-Ile-Ser-OH as a model. The process of folding is largely driven by the interactions of amino acid residues with the solvent and with each other. jst.go.jp The specific sequence of Serine-Asparagine-Tyrosine-Isoleucine-Serine dictates its conformational preferences.

The foldability of a peptide is influenced by a delicate balance between hydrophobic and hydrophilic interactions. jst.go.jp The presence of hydrophobic residues like Isoleucine (Ile) is critical, as the hydrophobic effect, which drives these residues to the core of the structure away from water, is a primary driver of protein folding. biorxiv.org Conversely, polar and charged residues such as Serine (Ser), Asparagine (Asn), and Tyrosine (Tyr) tend to reside on the exterior where they can interact with the aqueous environment. unc.edu

The sequence of this compound contains a mixture of these residue types, making it a useful model for studying this balance. The central placement of the bulky aromatic Tyrosine and hydrophobic Isoleucine, flanked by polar Serine residues, allows for the investigation of how neighboring residues influence the formation of secondary structures like β-turns or random coils. For instance, glycine (B1666218) is known to enhance stability in β-turns, and its absence in this sequence could be a point of comparative study. biorxiv.org Computational methods, such as molecular dynamics simulations, can predict the likely conformations of this peptide in solution, revealing how the interplay between its constituent amino acids leads to a preferred, low-energy folded state. nih.gov

| Position | Amino Acid | Property | Potential Role in Folding |

|---|---|---|---|

| 1 | Serine (Ser) | Polar, Hydrophilic | Forms hydrogen bonds with water or other residues; can stabilize turns. libretexts.org |

| 2 | Asparagine (Asn) | Polar, Hydrophilic | Side chain can act as hydrogen bond donor or acceptor. |

| 3 | Tyrosine (Tyr) | Aromatic, Amphipathic | Can participate in hydrophobic packing and hydrogen bonding via its hydroxyl group. rsc.org |

| 4 | Isoleucine (Ile) | Nonpolar, Hydrophobic | Drives folding through the hydrophobic effect, forming part of the core. biorxiv.org |

| 5 | Serine (Ser) | Polar, Hydrophilic | Forms hydrogen bonds; terminal position provides flexibility. libretexts.org |

Investigation of Post-Translational Modifications and Their Impact on this compound (e.g., Tyrosine and Serine phosphorylation)

Post-translational modifications (PTMs) are crucial for regulating protein function, and this compound is an ideal substrate for studying the effects of one of the most common PTMs: phosphorylation. PTMs involve the covalent, enzymatic modification of proteins after their synthesis. bitesizebio.com This peptide contains three residues with hydroxyl groups—Serine at positions 1 and 5, and Tyrosine at position 3—that are primary targets for phosphorylation by enzymes known as kinases. libretexts.orgtiu.edu.iq

Phosphorylation introduces a bulky, negatively charged phosphate (B84403) group, which can dramatically alter a peptide's structure and interactions. Investigating the phosphorylation of this compound can provide insight into:

Conformational Changes: The addition of a phosphate group can induce significant shifts in the peptide's folded structure due to electrostatic repulsion and the formation of new hydrogen bonds.

Interaction Dynamics: Phosphorylation can create or block binding sites for other proteins, acting as a molecular switch.

Kinase Specificity: The peptide can be used to study the sequence-dependent specificity of various protein kinases, determining which kinases preferentially phosphorylate Ser1, Tyr3, or Ser5.

Research on other proteins has shown that serine and tyrosine phosphorylation can have distinct, sometimes opposing, effects on protein function and aggregation. nih.gov For example, studies on protein kinase casein kinase-2 (CK2) have demonstrated that the structural requirements for optimal serine phosphorylation differ from those for tyrosine phosphorylation, with the enzyme showing a much higher affinity and catalytic rate for serine-containing peptide substrates compared to their tyrosine-containing counterparts. nih.gov By systematically phosphorylating the Ser and Tyr residues of this compound, researchers can directly measure the impact of this modification on its biophysical properties.

| Modification Site | Amino Acid | Modification | Potential Impact |

|---|---|---|---|

| Ser1 | Serine | Phosphorylation | Alters N-terminal charge and interactions; may affect binding to regulatory proteins. |

| Tyr3 | Tyrosine | Phosphorylation | Introduces a significant negative charge in the core, potentially disrupting hydrophobic interactions and altering conformation. nih.gov |

| Ser5 | Serine | Phosphorylation | Modifies the C-terminus, influencing solubility and interactions with other molecules. |

Rational Design of Bioactive Peptide Motifs based on this compound

Rational design uses knowledge of a peptide's structure and function to create new molecules with enhanced or novel properties. semanticscholar.org this compound can serve as a template for designing new bioactive motifs. The process often involves computational methods like molecular modeling and docking to predict how changes in the amino acid sequence will affect the peptide's activity. nih.gov

Strategies for modifying this compound include:

Amino Acid Substitution: Replacing specific residues to improve activity or stability. For example, substituting Isoleucine with another hydrophobic residue could alter binding affinity to a target protein. Replacing a natural L-amino acid with its D-amino acid counterpart can increase resistance to enzymatic degradation. nih.gov

Truncation or Extension: Shortening or lengthening the peptide to identify the minimal active sequence or to add new functional domains.

Peptidomimetic Design: Creating non-peptide molecules that mimic the three-dimensional structure and functional groups of the original peptide. This can improve stability and bioavailability. researchgate.netacs.org

For example, if this compound were found to have a weak affinity for a particular receptor, molecular docking simulations could be used to identify key interaction points. nih.gov Based on this, a new library of peptides could be synthesized with substitutions at non-critical positions to screen for enhanced binding, leading to the development of a potent and selective new therapeutic or research tool. ku.ac.th

Applications in Scaffold Functionalization and Biomaterials Research (e.g., nerve regeneration models)

In tissue engineering, biomaterial scaffolds are used to provide a structure that supports cell growth and tissue formation. nih.gov These scaffolds are often functionalized with bioactive molecules to create a more favorable microenvironment for cells. Peptides are excellent candidates for this purpose because they can mimic the signaling motifs found in the natural extracellular matrix (ECM). mdpi.com

The sequence this compound contains components of well-known cell-adhesive motifs derived from laminin (B1169045), an important ECM protein. nih.gov For instance, the YIGSR (Tyr-Ile-Gly-Ser-Arg) sequence from laminin is widely used to promote cell adhesion, migration, and differentiation, particularly for neural cells. mdpi.comroyalsocietypublishing.org The presence of Tyr, Ile, and Ser in this compound suggests it could have similar bioactivity.

This peptide can be covalently attached to the surface of a polymer scaffold (e.g., made of chitosan (B1678972) or polylactic acid) to enhance its biocompatibility. cnr.it In the context of nerve regeneration, such a functionalized scaffold could be used in a nerve guidance conduit to:

Promote the adhesion and migration of Schwann cells, which are essential for nerve repair. nih.gov

Guide the outgrowth of axons from damaged neurons. nih.gov

By using this compound as a model, researchers can study how peptide density, orientation, and sequence influence the behavior of nerve cells on a biomaterial surface, contributing to the design of more effective therapies for nerve damage.

Exploring Peptide-Enzyme Specificity and Inhibitory Mechanisms (e.g., as a substrate mimic)

Peptides are central to understanding enzyme function, acting as either substrates that are cleaved by enzymes or as inhibitors that block enzyme activity. The specific sequence of this compound makes it a useful tool for probing the specificity of proteases and for developing enzyme inhibitors.

As a potential substrate, this peptide can be used to screen for proteases that recognize and cleave at specific sites within its sequence. The rate of hydrolysis by different enzymes can be measured to create a specificity profile, revealing which amino acid residues are preferred by an enzyme at and around the cleavage site. nih.gov

More significantly, the peptide can be used as a scaffold to design enzyme inhibitors. Many inhibitors are designed as "substrate mimics"—molecules that resemble the natural substrate but contain a non-hydrolyzable bond. nih.gov This allows them to bind tightly to the enzyme's active site without being broken down, thereby blocking the enzyme's function.

For example, if a protease is found to cleave the bond between Tyr and Ile, a modified version of the peptide could be synthesized where the standard peptide bond is replaced with a stable analogue, such as a phosphinate group. nih.gov This creates a potent and specific inhibitor. Such studies are crucial for drug development, as many diseases are caused by the overactivity of certain enzymes. Molecular docking studies can further elucidate how these peptide mimics bind to the active site, revealing interactions with key amino acid residues and metal cofactors (like Zn(II) in angiotensin-converting enzyme) that are crucial for inhibition. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.